molecular formula C21H18N2O3S B270594 6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B270594
M. Wt: 378.4 g/mol
InChI Key: VMSDSBBNXNQGRD-UHFFFAOYSA-N
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Description

6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a benzothiazole moiety, an aniline derivative, and a cyclohexene carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the benzothiazole ring, the coupling of the aniline derivative, and the introduction of the cyclohexene carboxylic acid group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for cost, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Mechanism of Action

The mechanism of action of 6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The compound may also affect cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

6-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H18N2O3S/c24-19(15-5-1-2-6-16(15)21(25)26)22-14-11-9-13(10-12-14)20-23-17-7-3-4-8-18(17)27-20/h1-4,7-12,15-16H,5-6H2,(H,22,24)(H,25,26)

InChI Key

VMSDSBBNXNQGRD-UHFFFAOYSA-N

SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C(=O)O

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C(=O)O

Origin of Product

United States

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